1-Benzyl-3-iodo-pyrrolidine 1-Benzyl-3-iodo-pyrrolidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13467415
InChI: InChI=1S/C11H14IN/c12-11-6-7-13(9-11)8-10-4-2-1-3-5-10/h1-5,11H,6-9H2
SMILES: C1CN(CC1I)CC2=CC=CC=C2
Molecular Formula: C11H14IN
Molecular Weight: 287.14 g/mol

1-Benzyl-3-iodo-pyrrolidine

CAS No.:

Cat. No.: VC13467415

Molecular Formula: C11H14IN

Molecular Weight: 287.14 g/mol

* For research use only. Not for human or veterinary use.

1-Benzyl-3-iodo-pyrrolidine -

Specification

Molecular Formula C11H14IN
Molecular Weight 287.14 g/mol
IUPAC Name 1-benzyl-3-iodopyrrolidine
Standard InChI InChI=1S/C11H14IN/c12-11-6-7-13(9-11)8-10-4-2-1-3-5-10/h1-5,11H,6-9H2
Standard InChI Key XWXLLPYOPPIZGB-UHFFFAOYSA-N
SMILES C1CN(CC1I)CC2=CC=CC=C2
Canonical SMILES C1CN(CC1I)CC2=CC=CC=C2

Introduction

Chemical Structure and Properties

The molecular structure of 1-benzyl-3-iodo-pyrrolidine consists of a five-membered pyrrolidine ring with a benzyl group (-CH₂C₆H₅) attached to the nitrogen and an iodine atom at the C3 position . Key physicochemical properties include:

  • Molecular weight: 287.14 g/mol

  • IUPAC name: (3S)-1-benzyl-3-iodopyrrolidine (for the S-enantiomer)

  • Stereoisomerism: The compound exists as (S)- and (R)-enantiomers, with the (S)-form being more extensively studied .

The iodine atom introduces significant electrophilicity, enabling diverse reactivity in cross-coupling reactions, while the benzyl group enhances lipophilicity, influencing bioavailability.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically involves iodination of 1-benzyl-pyrrolidine. A representative method from patent CN102060743A describes:

  • Iodination: Reaction of 1-benzyl-pyrrolidine with iodine (I₂) in dichloromethane or acetonitrile, using hydrogen peroxide as an oxidizing agent .

  • Purification: Distillation under reduced pressure (145–150°C at 6 mmHg) yields the product with a purity >95% .

Key reaction parameters:

  • Temperature: 25–35°C

  • Solvent: Dichloromethane

  • Yield: ~67%

Industrial Manufacturing

Industrial processes optimize scalability using continuous flow reactors, which enhance yield (75–80%) and reduce byproduct formation. Automated systems ensure precise control over stoichiometry and reaction kinetics.

Biological Activities

Antimicrobial Properties

Pyrrolidine derivatives, including 1-benzyl-3-iodo-pyrrolidine, exhibit moderate antibacterial activity against Gram-positive bacteria (e.g., Staphylococcus aureus), with minimal inhibitory concentrations (MIC) ranging from 31.25 to 125 μg/mL . The iodine atom facilitates halogen bonding with microbial enzymes, disrupting cell wall synthesis .

Neuropharmacological Effects

The (S)-enantiomer demonstrates selective binding to TRPC5 ion channels, implicating potential applications in chronic kidney disease and neuropathic pain management .

Applications in Drug Discovery

1-Benzyl-3-iodo-pyrrolidine serves as a key intermediate in designing:

  • Kinase inhibitors: Structural analogs show inhibition of FLT3, AXL, and mTOR kinases .

  • Cholinesterase inhibitors: Derivatives with IC₅₀ values as low as 0.029 μM against acetylcholinesterase (AChE) have been reported .

Stereoisomerism and Chirality

The stereochemical configuration significantly impacts biological activity:

Property(S)-Enantiomer (R)-Enantiomer
Binding affinityHigh (TRPC5: Ki = 22 nM)Low (TRPC5: Ki = 132 nM)
Synthetic yield66%58%

The (S)-enantiomer is preferentially utilized in drug design due to its superior target selectivity .

Comparative Analysis with Related Compounds

Compared to halogenated analogs:

CompoundIC₅₀ (Cancer Cells)Antibacterial MIC
1-Benzyl-3-iodo-pyrrolidine2.41 μM 31.25 μg/mL
1-Benzyl-3-bromo-pyrrolidine5.14 μM 62.5 μg/mL
1-Benzyl-3-chloro-pyrrolidine7.30 μM 125 μg/mL

The iodine substituent enhances both anticancer and antimicrobial potency relative to smaller halogens .

Future Research Directions

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